REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].[CH3:4][N:5]1[C@H:9]2[C@H:10]3[N:15]4[C@H:16]([O:17][CH2:18][C@H:14]4[C:13]4[C:19]([O:23][CH3:24])=[CH:20][CH:21]=[CH:22][C:12]=4[CH2:11]3)[C@@H:6]1[CH2:7][C@H:8]2[C:25]([O-:27])=[O:26]>P([O-])([O-])([O-])=O>[CH3:4][N:5]1[CH:9]2[CH:10]3[N:15]([CH:16]([C:1]#[N:2])[CH:6]1[CH2:7][CH:8]2[C:25]([OH:27])=[O:26])[CH:14]([CH2:18][OH:17])[C:13]1[C:19]([O:23][CH3:24])=[CH:20][CH:21]=[CH:22][C:12]=1[CH2:11]3 |f:0.1|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
DC-52
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN1[C@H]2C[C@H]([C@@H]1[C@@H]3CC4=C([C@H]5N3[C@@H]2OC5)C(=CC=C4)OC)C(=O)[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing 200 ml of Diaion HP-20SS (made by Mitsubishi Chemical Industries Co., Ltd.)
|
Type
|
WASH
|
Details
|
eluted with 1 l of water (fraction Nos. 1-160; 6 ml each)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
by freeze-drying
|
Type
|
CUSTOM
|
Details
|
to obtain 161 mg of fraction A and 179 mg of fraction B
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
CN1C2CC(C1C3CC4=C(C(N3C2C#N)CO)C(=CC=C4)OC)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |